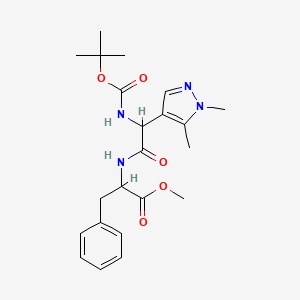![molecular formula C25H22ClNO2S B7430655 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol](/img/structure/B7430655.png)
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol, also known as AQ-RA 741, is a chemical compound that has gained attention for its potential application in scientific research. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in various cells and tissues.
Mecanismo De Acción
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 selectively inhibits PDE4, which is an enzyme that plays a crucial role in regulating intracellular levels of cAMP. By inhibiting PDE4, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various intracellular targets. This results in a range of effects, including the reduction of inflammation and the protection of neurons from damage.
Biochemical and Physiological Effects:
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the activation of immune cells such as macrophages and T cells. Additionally, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 for lab experiments is its selectivity for PDE4, which allows for precise modulation of intracellular cAMP levels. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one limitation of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 is that it may have off-target effects on other PDE isoforms, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 exerts its anti-inflammatory and neuroprotective effects. Finally, clinical trials are needed to determine the safety and efficacy of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 as a potential treatment option for inflammatory and neurodegenerative diseases.
Métodos De Síntesis
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 can be synthesized using a multi-step process that involves the reaction of 7-chloro-4-quinolylthiol with 4-bromophenol in the presence of a base to form the intermediate compound 1-(4-(7-chloroquinolin-4-yl)thiophenyl)ethanone. This intermediate is then reacted with 4-phenylbutan-2-ol in the presence of a reducing agent to yield 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741.
Aplicaciones Científicas De Investigación
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been extensively studied for its potential application in various scientific research areas, including neurodegenerative diseases, respiratory diseases, and inflammation. In particular, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO2S/c26-19-7-13-23-24(16-19)27-15-14-25(23)30-22-11-9-21(10-12-22)29-17-20(28)8-6-18-4-2-1-3-5-18/h1-5,7,9-16,20,28H,6,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVYLTUXXMKIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)SC3=C4C=CC(=CC4=NC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
![6-fluoro-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430646.png)
![Methyl 1-[2-[(2,5-difluorophenyl)methyl-methylamino]-2-oxoacetyl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7430648.png)
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)

![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)